

# 3-Acetylpyridine physical and chemical properties

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## Compound of Interest

Compound Name: 3-Acetylpyridine

Cat. No.: B027631

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An In-depth Technical Guide to **3-Acetylpyridine**: Physicochemical Properties and Experimental Methodologies

## Introduction

**3-Acetylpyridine**, with the Chemical Abstracts Service (CAS) number 350-03-8, is an aromatic organic compound consisting of a pyridine ring substituted at the 3-position with an acetyl group.[1] It is also known by its IUPAC name, 1-(pyridin-3-yl)ethanone.[2] This compound is a versatile intermediate in the chemical and pharmaceutical industries, notably serving as a key precursor in the synthesis of risedronate sodium, a drug used to treat osteoporosis.[3][4][5]

At room temperature, **3-Acetylpyridine** typically presents as a clear, colorless to yellow liquid or a low-melting solid.[6][7][8] It possesses a characteristic sweet, nutty, and popcorn-like aroma, which has led to its use as a flavoring agent in food products such as baked goods, desserts, and beverages.[2][3][9] The compound is found naturally in roasted filberts, coffee, and wheaten bread.[3] This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its characterization, and relevant safety information for researchers and drug development professionals.

## Physical and Chemical Properties

The physicochemical properties of **3-Acetylpyridine** are summarized in the tables below. This data is essential for its application in synthesis, formulation, and quality control.

## Physical Properties

The fundamental physical constants and characteristics of **3-Acetylpyridine** are presented here. The compound's low melting point means it is often handled as a liquid in laboratory settings.

Property	Value	Source(s)
Appearance	Clear colorless to pale yellow liquid or solid. <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Odor	Sweet, nutty, popcorn-like aroma. <a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	11–13.5 °C	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Boiling Point	220–230 °C (at 760 mm Hg)	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Density	1.102–1.11 g/cm <sup>3</sup> (at 20-25 °C)	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Refractive Index	n <sub>20/D</sub> 1.530–1.540	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Vapor Pressure	0.3 Pa (0.003 mbar) at 20 °C	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[10]</a>

## Chemical and Spectroscopic Identifiers

This table provides key chemical identifiers and properties that define the structure and electronic nature of the molecule.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO	[1][5][8]
Molecular Weight	121.14 g/mol	[2][5][8]
IUPAC Name	1-pyridin-3-ylethanone	[1][2]
SMILES	CC(=O)C1=CN=CC=C1	[2][8]
InChIKey	WEGYGNROSJDEIW-UHFFFAOYSA-N	[1][2]
pKa	3.256 (at 25 °C)	[1][3][7]
LogP	0.43	[2]
Mass Spec (GC-MS)	Major m/z peaks: 106, 78, 121, 51	[2]
<sup>1</sup> H & <sup>13</sup> C NMR	Spectra available in various databases.[2][11][12]	[2][11][12]

## Solubility Profile

**3-Acetylpyridine's** solubility is dictated by its polar pyridine ring and carbonyl group.

Solvent	Solubility	Source(s)
Water	Soluble, particularly in hot water.[1][2][6][7]	[1][2][6][7]
Acids	Soluble	[2]
Ethanol	Soluble	[1][2]
Ether	Soluble	[1][2]
Methanol	Slightly Soluble	[13]
Chloroform	Slightly Soluble	[13]

## Safety and Handling

Proper handling is crucial due to the compound's toxicity profile.

Property	Value	Source(s)
Flash Point	104 °C (219 °F) - closed cup	[8][10]
GHS Hazard Statements	H301 (Toxic if swallowed), H315 (Causes skin irritation)	[8]
Storage	Store locked up in a cool, dry, well-ventilated place under an inert atmosphere.[1][7][13][14]	[1][7][13][14]
Incompatible Materials	Strong oxidizing agents, strong acids, strong reducing agents. [10][14]	[10][14]
Stability	Stable under recommended storage conditions.[14] Vapors may form explosive mixtures with air upon intense heating. [10][15]	[10][14][15]

## Experimental Protocols

Detailed methodologies are critical for the accurate characterization and synthesis of **3-Acetylpyridine**.

### Synthesis via Catalytic Conversion

One established industrial method for synthesizing **3-Acetylpyridine** involves the catalytic reaction of a nicotinic acid ester with acetic acid.[16]

Objective: To synthesize **3-Acetylpyridine** from methyl nicotinate and acetic acid.

Materials:

- Methyl nicotinate
- Acetic acid

- Water
- Catalyst: 2% sodium oxide (Na<sub>2</sub>O) on a titanium dioxide (TiO<sub>2</sub>) support.[16][17]
- Nitrogen gas (for inert atmosphere)
- Tubular reactor system with heating, evaporator, and condenser.
- Gas Chromatography (GC) system for analysis.

Procedure:

- A catalyst bed is prepared containing 100 mL of 2% Na<sub>2</sub>O on TiO<sub>2</sub>. [17]
- The tubular reactor is heated to 400 °C. [17]
- A liquid mixture of methyl nicotinate (22 g/h), acetic acid (57 g/h), and water (20 g/h) is fed into an evaporator. [17]
- The vaporized reactant mixture is passed through the heated catalyst bed along with a flow of nitrogen gas (10 L/h). [17]
- The reaction gases exiting the reactor are cooled and collected in a condenser/receiver, resulting in a two-phase liquid mixture. [17]
- The organic phase is separated and analyzed by gas chromatography to determine the conversion rate and selectivity.
- Under these conditions, a selectivity of approximately 60% for **3-Acetylpyridine** can be achieved. [17]

## Determination of pKa by <sup>1</sup>H NMR Spectroscopy

The pKa of the pyridinium ion can be determined by monitoring the pH-dependent chemical shifts of the aromatic protons. [18]

Objective: To experimentally determine the pKa of **3-Acetylpyridine**.

Materials:

- **3-Acetylpyridine**
- D<sub>2</sub>O (Deuterium oxide)
- DCl and NaOD solutions (for pD adjustment)
- NMR spectrometer
- pH meter calibrated for pD measurements (pD = pH reading + 0.4)
- NMR tubes

Procedure:

- Prepare a series of ~10-15 mM solutions of **3-Acetylpyridine** in D<sub>2</sub>O across a pD range of approximately 1 to 6.
- Adjust the pD of each sample using small aliquots of DCl and NaOD solutions. Measure the final pD of each sample.
- Acquire a <sup>1</sup>H NMR spectrum for each sample at a constant temperature (e.g., 25 °C).
- Identify the aromatic proton signals. The protons ortho and para to the nitrogen atom (at positions 2, 4, and 6) are most sensitive to its protonation state.
- Plot the chemical shift ( $\delta$  in ppm) of a sensitive proton (e.g., the proton at C2 or C6) as a function of the measured pD.
- The resulting plot will be a sigmoidal titration curve.
- The pKa is determined from the inflection point of this curve, which corresponds to the pD value where the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated forms.

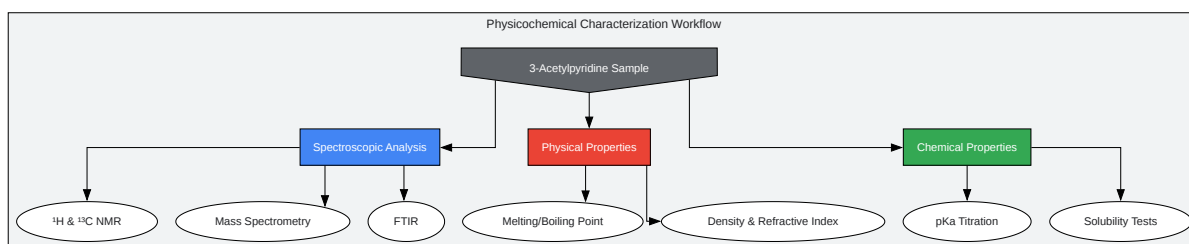
## Visualized Workflows

To illustrate the logical processes involved in working with **3-Acetylpyridine**, the following diagrams have been generated using Graphviz.



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Caption: A generalized workflow for the synthesis and purification of **3-Acetylpyridine**.



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Caption: A logical workflow for the physicochemical characterization of a **3-Acetylpyridine** sample.

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